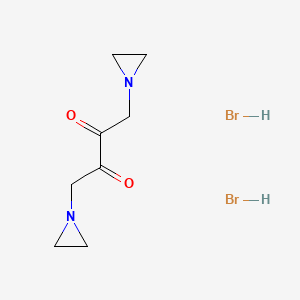

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide typically involves the reaction of 2,3-butanedione with aziridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency. The industrial process also incorporates stringent safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Reactivity of Aziridine Moieties

The aziridine rings in this compound are highly reactive due to their three-membered ring strain. Under acidic or nucleophilic conditions, these rings undergo ring-opening reactions :

-

Nucleophilic attack : Aziridines react with nucleophiles (e.g., amines, thiols) at the less substituted carbon, leading to linear adducts. For example, reaction with primary amines yields diamino derivatives.

-

Acid-mediated ring-opening : Protonation of the aziridine nitrogen enhances electrophilicity, facilitating hydrolysis to form vicinal diols or diammonium salts .

Key reaction pathway :

1,4-Bis(aziridinyl)-2,3-butanedione+H2OH+1,4-Bis(β-hydroxyethylamino)-2,3-butanedione+2HBr

Diketone-Directed Reactions

The 2,3-butanedione core participates in condensation reactions with nucleophiles:

-

Hydrazine derivatives : Forms pyrazole or imidazole heterocycles via cyclocondensation.

-

Thiosemicarbazides : Produces thiazole derivatives, leveraging the diketone’s ability to act as a two-carbon synthon .

Alkylation and Crosslinking

The compound serves as a bifunctional alkylating agent due to its two aziridine groups. It can crosslink biomolecules (e.g., DNA, proteins) through nucleophilic substitution, a property exploited in antitumor research .

Synthetic Utility

This compound is primarily used to synthesize 2,3-butanedione derivatives with tailored biological activity. For example:

Scientific Research Applications

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide involves its interaction with molecular targets and pathways within biological systems. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. This reactivity underlies its potential therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- 1,4-Bis(1-aziridinyl)benzene

- 1,4-Bis(1-aziridinyl)cyclohexane

- 1,4-Bis(1-aziridinyl)butane

Uniqueness

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide is unique due to its specific structural features, including the presence of two aziridine rings and a butanedione backbone This combination imparts distinct reactivity and properties compared to other similar compounds

Biological Activity

1,4-Bis(1-aziridinyl)-2,3-butanedione dihydrobromide (CAS 90434-64-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C8H10Br2N2O2

- Molecular Weight : 338.07 g/mol

- CAS Number : 90434-64-3

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules and induce cytotoxic effects. The compound is known to form adducts with DNA, leading to the disruption of replication and transcription processes. This mechanism is particularly relevant in cancer cells where rapid division occurs.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The IC50 values reported range from 0.5 to 5 µM, indicating a strong cytotoxic effect against these cells .

- Mechanistic Insights : The compound's mechanism involves the generation of reactive oxygen species (ROS) which leads to oxidative stress and subsequent apoptosis. Additionally, it has been shown to inhibit key survival pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

- Spectrum of Activity : The compound exhibits activity against a range of pathogens including Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Case Study : In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Anticancer | Breast Cancer Cells | 0.5 µM |

| Anticancer | Lung Cancer Cells | 5 µM |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

| Antimicrobial | Escherichia coli | 50 µg/mL |

Case Studies

- Cytotoxicity in Cancer Models :

- Antimicrobial Efficacy :

Properties

Molecular Formula |

C8H14Br2N2O2 |

|---|---|

Molecular Weight |

330.02 g/mol |

IUPAC Name |

1,4-bis(aziridin-1-yl)butane-2,3-dione;dihydrobromide |

InChI |

InChI=1S/C8H12N2O2.2BrH/c11-7(5-9-1-2-9)8(12)6-10-3-4-10;;/h1-6H2;2*1H |

InChI Key |

DYENHXFFIDKPHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1CC(=O)C(=O)CN2CC2.Br.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.